molecular formula C13H9ClO2 B6325220 5-(4-Chlorophenyl)-2-formylphenol, 95% CAS No. 343603-96-3

5-(4-Chlorophenyl)-2-formylphenol, 95%

Cat. No. B6325220
CAS RN: 343603-96-3
M. Wt: 232.66 g/mol
InChI Key: BFPBBTBMPZFBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-2-formylphenol, 95% (PCFP) is a phenol derivative with a variety of applications in the scientific research field. It is a useful reagent for organic synthesis and can be used in a variety of biochemical and physiological applications. PCFP is a colorless to pale yellow crystalline solid with a melting point of 112-114°C.

Scientific Research Applications

5-(4-Chlorophenyl)-2-formylphenol, 95% is widely used in scientific research as a reagent for organic synthesis. It is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. 5-(4-Chlorophenyl)-2-formylphenol, 95% is also used in the synthesis of polymers and other materials. In addition, 5-(4-Chlorophenyl)-2-formylphenol, 95% can be used as a catalyst for the synthesis of heterocyclic compounds, such as pyridine and quinoline derivatives.

Mechanism of Action

5-(4-Chlorophenyl)-2-formylphenol, 95% acts as a nucleophile in organic synthesis reactions. It reacts with electrophiles to form a covalent bond. 5-(4-Chlorophenyl)-2-formylphenol, 95% can also act as an acid catalyst, which increases the rate of reaction by protonating the electrophile. This increases the reactivity of the electrophile and facilitates the formation of the covalent bond.
Biochemical and Physiological Effects
5-(4-Chlorophenyl)-2-formylphenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic to humans or animals, and it is not known to have any adverse effects on the environment.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Chlorophenyl)-2-formylphenol, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and purify, making it a useful reagent for organic synthesis. However, 5-(4-Chlorophenyl)-2-formylphenol, 95% is not suitable for use in reactions involving high temperatures or pressures, as it may decompose. Furthermore, 5-(4-Chlorophenyl)-2-formylphenol, 95% is not suitable for use in reactions involving sensitive substrates, as it may react with them.

Future Directions

The use of 5-(4-Chlorophenyl)-2-formylphenol, 95% in scientific research is expected to continue to grow in the future. Possible future applications include the synthesis of more complex organic compounds, the development of new catalysts, and the use of 5-(4-Chlorophenyl)-2-formylphenol, 95% as a catalyst in biocatalysis. In addition, 5-(4-Chlorophenyl)-2-formylphenol, 95% may be used in the development of new materials and polymers, as well as in the development of new pharmaceuticals and dyes. Finally, 5-(4-Chlorophenyl)-2-formylphenol, 95% may be used in the development of new analytical techniques, such as capillary electrophoresis and chromatography.

Synthesis Methods

5-(4-Chlorophenyl)-2-formylphenol, 95% is synthesized through a reaction between 4-chlorophenol and formaldehyde. This reaction is carried out in aqueous solution in the presence of an acid catalyst. The reaction is conducted at a temperature of 50-60 °C and yields 5-(4-Chlorophenyl)-2-formylphenol, 95% as a solid product. The reaction is generally complete within 1-2 hours and the product can be purified by recrystallization.

properties

IUPAC Name

4-(4-chlorophenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-5-3-9(4-6-12)10-1-2-11(8-15)13(16)7-10/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPBBTBMPZFBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626535
Record name 4'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-formylphenol

CAS RN

343603-96-3
Record name 4′-Chloro-3-hydroxy[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343603-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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